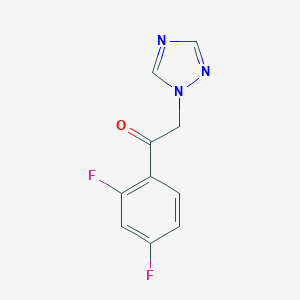

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHRPVARHBCFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235529 | |

| Record name | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86404-63-9 | |

| Record name | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86404-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUORO-.ALPHA.-(1H-1,2,4-TRIAZOLYL)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXI8R9R915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Core Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical characteristics, provides established experimental protocols for its synthesis and characterization, and illustrates its critical role in the synthetic pathways of prominent triazole-based antifungal agents. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described to facilitate replication and further research.

Core Properties

This compound, also known as DFTA, is a vital building block in the synthesis of azole antifungal drugs such as Fluconazole and Voriconazole. Its chemical structure, incorporating a difluorophenyl group and a triazole moiety, is fundamental to its utility in constructing these therapeutically important molecules.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | DFTA, 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone | |

| CAS Number | 86404-63-9 | |

| Molecular Formula | C₁₀H₇F₂N₃O | |

| Molecular Weight | 223.18 g/mol | |

| Appearance | White to creamish or pale beige crystalline powder/solid | |

| Melting Point | 102.4 - 107 °C | |

| Boiling Point | 388.0 ± 52.0 °C at 760 mmHg (Predicted) | |

| Solubility | Freely soluble in Methanol and Methylene dichloride | |

| Purity (by HPLC) | ≥99% |

Spectroscopic and Structural Data

Spectroscopic data is critical for the identification and purity assessment of this compound. Key identifiers from various analytical techniques are provided below.

| Parameter | Value | Reference(s) |

| InChI | InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |

| InChI Key | XCHRPVARHBCFMJ-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | |

| ¹H NMR (CDCl₃) | δ 5.61 (s, 2H), 7.21–7.24 (m, 1H), 7.33–7.36 (m, 2H), 8.02 (s, 1H), 8.22 (s, 1H) | |

| IR (KBr, cm⁻¹) | 3055, 2981, 1707, 1621, 1513, 1489, 1419, 1258, 1138, 839, 680 | |

| HRMS (ESI, QTOF) [M]⁺ | m/z calculated for C₁₀H₇F₂N₃O: 224.0557; found: 224.0655 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for researchers. The following protocols are based on established procedures.

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of a phenacyl halide with a triazole.

Reaction: 2-chloro-1-(2,4-difluorophenyl)ethan-1-one with 1H-1,2,4-triazole.

Materials:

-

2-chloro-1-(2,4-difluorophenyl)ethan-1-one

-

1H-1,2,4-triazole

-

Potassium carbonate

-

Acetone

-

Ice-water

-

Sodium bicarbonate

Procedure:

-

To a stirred solution of 1H-1,2,4-triazole and potassium carbonate in acetone, add 2-chloro-1-(2,4-difluorophenyl)ethan-1-one dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Adjust the pH of the aqueous solution to 6 with sodium bicarbonate.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield the crude product.

-

For purification, recrystallize the crude product from dry ethanol.

Characterization Protocols

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR: Acquire the spectrum at 400 MHz. Chemical shifts are reported in ppm relative to TMS.

-

¹³C NMR: Acquire the spectrum at 100 MHz. Chemical shifts are reported in ppm relative to TMS.

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Instrument: Agilent 6520 Q-TOF LC/MS system or equivalent.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: Introduce the sample, dissolved in a suitable solvent like methanol, into the mass spectrometer. Acquire the mass spectrum to determine the accurate mass-to-charge ratio (m/z).

Synthetic Pathways and Applications

This compound is a cornerstone intermediate for the synthesis of clinically significant antifungal drugs. Its structure provides the necessary triazole and difluorophenyl moieties that are characteristic of many potent inhibitors of fungal lanosterol 14-alpha-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

Synthesis of Voriconazole

The following diagram illustrates the synthetic workflow for producing Voriconazole, where this compound is a key starting material.

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA, is a pivotal chemical intermediate in the pharmaceutical industry.[1][2] Its significance lies primarily in its role as a crucial building block for the synthesis of potent azole-based antifungal medications, most notably fluconazole and voriconazole.[1][2] These therapeutic agents function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of DFTA.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | References |

| IUPAC Name | This compound | [1][3] |

| Synonyms | DFTA, 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone, Voriconazole Impurity A, Fluconazole Impurity E | [4][5][6] |

| CAS Number | 86404-63-9 | [1][4][7] |

| Molecular Formula | C₁₀H₇F₂N₃O | [1][3][4] |

| Molecular Weight | 223.18 g/mol | [1][3][4] |

| Appearance | White to pale beige or creamish crystalline powder | [2][4][8] |

| Melting Point | 102.4 - 107 °C | [2][4][9] |

| Boiling Point | 388.0 ± 52.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [4][8] |

| Solubility | Freely soluble in methanol and methylene chloride. | [1][2] |

| InChI Key | XCHRPVARHBCFMJ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | [2][3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to DFTA involves a two-step process:

-

Friedel-Crafts Acylation: The synthesis typically begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield α-chloro-2,4-difluoroacetophenone.[10][11]

-

Nucleophilic Substitution: The resulting α-chloro-2,4-difluoroacetophenone is then reacted with 1,2,4-triazole. This nucleophilic substitution reaction, often carried out in a suitable solvent like ethyl acetate with a base such as triethylamine, results in the formation of this compound.[11][12]

An alternative approach involves the use of nano-silica supported sulfuric acid (nano-SSA) as a green catalyst for the N1-alkylation of 1H-1,2,4-triazole with α-chloro-2,4-difluoroacetophenone, which has been shown to improve reaction yield and reduce reaction time.[10]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of DFTA and for quantifying it in pharmaceutical formulations.[2]

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.[2][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of the molecule.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[13]

-

X-ray Crystallography: The precise three-dimensional arrangement of atoms in the crystalline state has been determined by single-crystal X-ray diffraction.[1][14]

Biological Significance and Mechanism of Action

As a key intermediate for azole antifungals, the biological relevance of DFTA is intrinsically linked to the mechanism of action of these drugs. Azole antifungals, synthesized from DFTA, target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, the synthesis of ergosterol is disrupted, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[1]

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals synthesized from DFTA.

Experimental Workflow for Synthesis and Analysis

The general workflow from synthesis to characterization of this compound is outlined below.

Caption: General workflow for the synthesis and analysis of DFTA.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for the production of essential antifungal agents. A thorough understanding of its characteristics is paramount for researchers and scientists involved in the development and quality control of azole-based pharmaceuticals.

References

- 1. This compound (DFTA) [benchchem.com]

- 2. This compound (DFTA) Online | this compound (DFTA) Manufacturer and Suppliers [scimplify.com]

- 3. This compound | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Protheragen [protheragen.ai]

- 5. This compound [lgcstandards.com]

- 6. ossila.com [ossila.com]

- 7. parchem.com [parchem.com]

- 8. britiscientific.com [britiscientific.com]

- 9. 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | 86404-63-9 [chemicalbook.com]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 86404-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA (2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone), is a pivotal chemical intermediate in the pharmaceutical industry. Its significance lies primarily in its role as a key building block in the synthesis of potent azole-based antifungal drugs, most notably fluconazole and voriconazole. These antifungal agents are critical in the treatment of a wide range of fungal infections, from superficial candidiasis to life-threatening systemic mycoses, particularly in immunocompromised patients.

This technical guide provides a comprehensive overview of DFTA, encompassing its chemical and physical properties, detailed synthesis protocols, its role in the mechanism of action of azole antifungals, and its applications in drug development and research.

Chemical and Physical Properties

DFTA is a white to pale brown crystalline solid. Its chemical structure incorporates a 2,4-difluorophenyl group and a 1H-1,2,4-triazole moiety, both of which are crucial for its reactivity and its function as a pharmacophore precursor. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 86404-63-9 | |

| Molecular Formula | C₁₀H₇F₂N₃O | |

| Molecular Weight | 223.18 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone, DFTA, Fluconazole impurity E, Voriconazole related compound C | |

| Appearance | White to pale brown solid/crystalline powder | |

| Melting Point | 103-107 °C | |

| Boiling Point | 388 °C at 760 mmHg | |

| Density | 1.39 g/cm³ | |

| Solubility | Slightly soluble in chloroform and methanol. Soluble in acetone and dichloromethane. | |

| Storage | Store at room temperature in a cool, dry place. |

Synthesis of this compound

The synthesis of DFTA is a critical process in the manufacturing of azole antifungal drugs. Several synthetic routes have been developed, with a common pathway involving the reaction of a halo-substituted difluoroacetophenone with 1H-1,2,4-triazole.

Experimental Protocol: Synthesis from 2-Chloro-2',4'-difluoroacetophenone

A widely used method for the synthesis of DFTA involves the nucleophilic substitution of the α-halogen of 2-chloro-2',4'-difluoroacetophenone with 1H-1,2,4-triazole.

Materials:

-

2-Chloro-2',4'-difluoroacetophenone

-

1H-1,2,4-triazole

-

Triethylamine

-

Ethyl acetate

-

Isopropanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 1,2,4-triazole (0.44 mole) and triethylamine (0.15 mole) is prepared in refluxing ethyl acetate (186 ml).

-

A solution of 2-chloro-2',4'-difluoroacetophenone (0.2 mole) in ethyl acetate (80 ml) is added to the refluxing mixture.

-

The reaction mixture is maintained at reflux for six hours.

-

After cooling to room temperature, any insoluble materials are removed by filtration.

-

The filtrate is washed twice with water (2 x 200 ml).

-

The ethyl acetate is removed by distillation under reduced pressure to yield the crude product.

-

For purification and conversion to the hydrochloride salt, the crude product is dissolved in ethyl acetate (150 ml).

-

A 25% w/v solution of HCl gas in isopropanol is added.

-

The mixture is granulated at 0°C for one hour.

-

The solid product is collected by filtration and dried to yield this compound hydrochloride.

Yield: Approximately 40%

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of DFTA.

Caption: General workflow for the synthesis of DFTA.

Mechanism of Action in Antifungal Drug Synthesis

DFTA itself exhibits some antifungal activity, particularly against Candida albicans and Candida parapsilosis. However, its primary importance is as a precursor to more potent triazole antifungals like fluconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway.

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, triazole antifungals prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The disruption of the cell membrane's integrity and function ultimately leads to the inhibition of fungal growth and cell death.

Ergosterol Biosynthesis Pathway and Site of Azole Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the point of inhibition by azole antifungals.

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Applications in Drug Development and Research

The principal application of this compound is as a key intermediate in the synthesis of fluconazole and voriconazole.

Synthesis of Fluconazole

DFTA is a direct precursor to fluconazole. The synthesis involves the reaction of DFTA with a suitable epoxide-forming reagent, followed by the introduction of a second triazole ring.

Experimental Protocol: Conversion of DFTA to Fluconazole (General Scheme)

-

Epoxidation: DFTA is reacted with trimethylsulfoxonium iodide in the presence of a base (e.g., sodium hydride) to form an epoxide intermediate, 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane.

-

Ring Opening: The epoxide is then reacted with 1H-1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF). This opens the epoxide ring and introduces the second triazole moiety, yielding fluconazole.

-

Purification: The crude fluconazole is then purified by recrystallization or chromatography.

Role as a Reference Standard and Impurity

Due to its role in the synthesis of fluconazole and voriconazole, DFTA is also used as a reference standard in the quality control of these active pharmaceutical ingredients (APIs). It is classified as "Fluconazole Impurity E" and "Voriconazole Related Compound C" in some pharmacopeias. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify its presence to ensure the purity and safety of the final drug products.

Analytical Method: HPLC for Purity Analysis (General Protocol)

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like formic acid or trifluoroacetic acid) is commonly employed.

-

Detection: UV detection at a wavelength around 260 nm is suitable for detecting the aromatic and triazole chromophores.

-

Standard: A certified reference standard of DFTA is used to identify and quantify the impurity peak in the API sample.

Research Applications

The difluorophenyl and triazole moieties are known to be important for biological activity. As such, DFTA and its derivatives are valuable scaffolds for the development of new therapeutic agents. Researchers have used DFTA as a starting material for the synthesis of novel compounds with potential antifungal or other medicinal properties.

Conclusion

This compound (CAS No. 86404-63-9) is a compound of significant importance to the pharmaceutical industry. Its role as a key intermediate in the synthesis of essential azole antifungal drugs like fluconazole and voriconazole underscores its value. A thorough understanding of its chemical properties, synthesis, and the mechanism of action of the drugs derived from it is crucial for researchers, scientists, and professionals involved in drug development and manufacturing. The continued exploration of DFTA and its derivatives may lead to the discovery of new and improved therapeutic agents.

An In-depth Technical Guide to the Molecular Structure of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of azole-based antifungal agents. This document details its chemical and physical properties, three-dimensional molecular geometry derived from crystallographic studies, and its crucial role in the development of pharmaceuticals such as fluconazole. Detailed experimental protocols for its synthesis and characterization are also presented, alongside graphical representations of its synthetic pathway and mechanism of action of the resulting antifungal drugs.

Introduction

This compound, commonly referred to as DFTA, is a vital chemical intermediate in pharmaceutical research and development.[1][2] Its molecular structure, featuring a difluorophenyl group and a triazole moiety, is a critical determinant of its reactivity and its efficacy as a precursor for potent therapeutic agents.[1] The primary application of DFTA lies in the synthesis of azole antifungal medications, most notably fluconazole.[1][2] These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1] This guide offers an in-depth analysis of the molecular architecture of DFTA, providing valuable data for researchers in medicinal chemistry and drug development.

Molecular Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F₂N₃O | [3] |

| Molecular Weight | 223.18 g/mol | [1][3] |

| CAS Number | 86404-63-9 | [1][3] |

| Appearance | White to Pale Beige Solid | [4] |

| Melting Point | 103-107 °C | [4] |

| Boiling Point | 388.0 ± 52.0 °C at 760 mmHg | [4] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [4] |

Three-Dimensional Molecular Structure

The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies.[5][6] These studies reveal a non-planar conformation, with the difluorophenyl and triazole rings oriented at a significant angle to each other.

Crystallographic Data

The key crystallographic parameters and selected geometric data are presented in the following table.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

| Dihedral Angle (Difluorophenyl and Triazole Rings) | 84.00 (4)° | [5][6] |

| Intermolecular Interactions | C—H···N hydrogen bonds | [5][6] |

The significant dihedral angle of 84.00 (4)° between the planar difluorophenyl and triazole rings is a defining feature of the molecule's conformation in the solid state.[5][6] This twisted arrangement is stabilized by intermolecular C—H···N hydrogen bonds, which link adjacent molecules within the crystal lattice.[5][6]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the synthesis described in the literature.[6]

Materials:

-

2-Chloro-2',4'-difluoroacetophenone

-

1H-1,2,4-Triazole

-

Potassium Carbonate (K₂CO₃)

-

Benzyltriethylammonium chloride

-

Acetone

-

Hydrochloric Acid (1 mol L⁻¹)

-

Sodium Bicarbonate (NaHCO₃)

-

Ice

Procedure:

-

To a flask equipped with a mechanical stirrer and a dropping funnel, add 1H-1,2,4-triazole (130 mmol), potassium carbonate (130 mmol), benzyltriethylammonium chloride (4.39 mmol), and acetone (100 ml).

-

Cool the mixture to 273 K (0 °C) using an ice bath.

-

Slowly add 2-chloro-2',4'-difluoroacetophenone (100 mmol) dropwise to the stirred mixture.

-

Continue stirring the reaction mixture for 4 hours at 273 K.

-

After the reaction is complete, pour the mixture into 200 ml of ice-water.

-

Add 50 ml of 1 mol L⁻¹ hydrochloric acid to the mixture.

-

Filter the solution.

-

Adjust the pH of the filtrate to 6 with sodium bicarbonate.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration. The reported yield is approximately 82.6%.[5]

Purification for X-ray Analysis: Suitable crystals for X-ray diffraction can be obtained by dissolving the crude product (0.1 g) in dry ethanol (3 ml) and allowing the solution to evaporate slowly at room temperature over approximately 10 days.[5][6]

Visualizations

Synthetic Pathway of Fluconazole

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of the antifungal drug Fluconazole.

References

- 1. This compound (DFTA) [benchchem.com]

- 2. This compound (DFTA) Online | this compound (DFTA) Manufacturer and Suppliers [scimplify.com]

- 3. This compound | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Protheragen [protheragen.ai]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

The Core of Fluconazole Synthesis: An In-depth Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for fluconazole, an essential triazole antifungal agent. The focus is on the key intermediates, providing detailed experimental protocols, quantitative data, and process visualizations to aid in research, development, and optimization of fluconazole synthesis.

Introduction

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a widely used antifungal drug effective against a broad spectrum of fungal infections.[1] Its synthesis has been the subject of extensive research, leading to the development of several efficient synthetic pathways. This guide will primarily focus on two well-established routes, proceeding through distinct key intermediates:

-

Route 1: Synthesis via the oxirane intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole .

-

Route 2: Synthesis via the dichlorinated alcohol intermediate, 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol .

Route 1: The Oxirane Intermediate Pathway

This is a widely adopted and well-documented method for fluconazole synthesis. The central strategy involves the construction of the core structure through the formation and subsequent ring-opening of a key epoxide intermediate.

Synthetic Pathway Overview

The synthesis via the oxirane intermediate can be visualized as a multi-step process, commencing from readily available starting materials.

Caption: Synthetic pathway of fluconazole via the oxirane intermediate.

Experimental Protocols

Reaction: Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add 1,3-difluorobenzene.

-

Cool the mixture to 0-5 °C.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Solvent | Dichloromethane | [2] |

| Catalyst | Anhydrous AlCl₃ | [3][4] |

| Temperature | 0-5 °C initially, then room temperature | [2] |

| Yield | ~98% | [2] |

Reaction: N-alkylation of 1,2,4-triazole with 2-chloro-2',4'-difluoroacetophenone.

Procedure:

-

To a solution of 1,2,4-triazole in a suitable solvent (e.g., ethyl acetate), add a base such as triethylamine.[5]

-

Heat the mixture to reflux.

-

Add a solution of 2-chloro-2',4'-difluoroacetophenone in the same solvent dropwise to the refluxing mixture.[5]

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC or HPLC).[5]

-

Cool the reaction mixture, filter to remove any solids, and wash the filtrate with water.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization. A yield of approximately 40% for the hydrochloride salt has been reported.[5]

| Parameter | Value | Reference |

| Solvent | Ethyl acetate | [3][4][5] |

| Base | Triethylamine | [3][4][5] |

| Temperature | Reflux | [3][4][5] |

| Yield (hydrochloride salt) | 40% | [5] |

Reaction: Epoxidation of the ketone using a sulfur ylide generated from trimethylsulfoxonium iodide.

Procedure:

-

To a mixture of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone and trimethylsulfoxonium iodide in a suitable solvent system (e.g., toluene and water), add a strong base like sodium hydroxide.[3][4]

-

Heat the mixture with vigorous stirring for several hours.

-

Cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude oxirane intermediate can be purified by recrystallization. A reported yield is around 55%.[2]

| Parameter | Value | Reference |

| Reagents | Trimethylsulfoxonium iodide, NaOH | [3][4] |

| Solvent | Toluene/Water | [3][4] |

| Temperature | 60 °C | [6] |

| Yield | 55% | [2] |

Reaction: Ring-opening of the oxirane intermediate with 1,2,4-triazole.

Procedure:

-

To a solution of the oxirane intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1,2,4-triazole and a base like potassium carbonate.[3][4]

-

Heat the reaction mixture at an elevated temperature (e.g., 90 °C) for a few hours.[7]

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the crude fluconazole.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude fluconazole by recrystallization from a suitable solvent (e.g., isopropanol/water). A yield of 56.04% after crystallization has been reported.[8]

| Parameter | Value | Reference |

| Solvent | N,N-Dimethylformamide (DMF) | [3][4] |

| Base | Potassium Carbonate (K₂CO₃) | [3][4] |

| Temperature | 90 °C | [7] |

| Yield (after crystallization) | 56.04% | [8] |

Experimental Workflow

Caption: Experimental workflow for fluconazole synthesis via Route 1.

Route 2: The Dichloro-alcohol Intermediate Pathway

An alternative industrial synthesis of fluconazole proceeds through a dichlorinated alcohol intermediate. This route offers a different approach to constructing the core fluconazole structure.

Synthetic Pathway Overview

This pathway involves the initial formation of a dichlorinated alcohol, which is then reacted with 1,2,4-triazole to yield fluconazole.

Caption: Synthetic pathway of fluconazole via the dichloro-alcohol intermediate.

Experimental Protocols

Reaction: Grignard reaction of 2,4-difluorophenylmagnesium bromide with 1,3-dichloroacetone.

Procedure:

-

Prepare the Grignard reagent by reacting 1-bromo-2,4-difluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

In a separate flask, dissolve 1,3-dichloroacetone in the same anhydrous solvent and cool to a low temperature (e.g., -78 °C).

-

Slowly add the prepared Grignard reagent to the 1,3-dichloroacetone solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-2,4-difluorobenzene | [9] |

| Reagent | 1,3-Dichloroacetone | [9] |

| Solvent | Anhydrous THF or Diethyl Ether | [9] |

| Temperature | -78 °C to Room Temperature | [9] |

Reaction: Double N-alkylation of 1,2,4-triazole with 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol.

Procedure:

-

To a solution of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol in a suitable polar aprotic solvent (e.g., DMF), add an excess of 1,2,4-triazole and a base (e.g., sodium hydride or potassium carbonate).

-

Heat the reaction mixture at an elevated temperature for several hours until the reaction is complete.

-

Cool the reaction mixture and pour it into water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude fluconazole by recrystallization. A patent describes reacting 1,3-bis(1,2,4-triazol-1-yl)propan-2-one with 2,4-difluorophenylmagnesium bromide to give fluconazole in approximately 45% yield.[10]

| Parameter | Value | Reference |

| Solvent | DMF | [9] |

| Base | NaH or K₂CO₃ | [9] |

| Temperature | Elevated | [9] |

| Yield (related method) | ~45% | [10] |

Experimental Workflow

Caption: Experimental workflow for fluconazole synthesis via Route 2.

Conclusion

The synthesis of fluconazole can be efficiently achieved through multiple synthetic pathways, with the route proceeding via the oxirane intermediate being particularly well-documented. The choice of a specific route in an industrial setting often depends on factors such as the availability and cost of starting materials, reaction efficiency, safety, and environmental considerations. This guide provides a detailed technical foundation for researchers and professionals engaged in the synthesis and development of fluconazole, offering clear, actionable protocols and comparative data to support their work. Further optimization of reaction conditions and purification methods can lead to improved yields and purity of the final active pharmaceutical ingredient.

References

- 1. nbinno.com [nbinno.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 4. Fluconazole, UK-49858, Zoltec, Loitin, Triflucan, Diflucan-药物合成数据库 [drugfuture.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 9. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]

- 10. DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]

The Genesis of a Potent Antifungal: A Technical History of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA, is a pivotal chemical intermediate in the synthesis of several broad-spectrum azole antifungal agents, most notably fluconazole. Its discovery and development are intrinsically linked to the pioneering research conducted at Pfizer in the late 1970s and early 1980s, which sought to address the pressing need for safer and more effective treatments for systemic fungal infections. This technical guide delves into the discovery, history, and synthesis of DFTA, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical molecule.

The Dawn of a New Antifungal Era: The Discovery of Fluconazole and its Precursor

The journey to the discovery of DFTA began with a strategic research program initiated by Pfizer in 1978.[1] The primary objective was to develop a novel antifungal agent with superior efficacy and a more favorable safety profile compared to existing treatments like amphotericin B, which was associated with significant side effects. The research team, led by Ken Richardson, focused on azole derivatives due to their targeted mechanism of action—the inhibition of fungal cytochrome P450-dependent enzymes responsible for ergosterol synthesis, a crucial component of the fungal cell membrane.[2][3]

Initial explorations centered on imidazole-based compounds, but the focus soon shifted to triazole analogues. This strategic pivot was driven by the observation that the triazole moiety conferred greater metabolic stability, a desirable attribute for a systemically active drug.[1] The research culminated in the groundbreaking discovery of fluconazole, a bis-triazole derivative that exhibited potent and broad-spectrum antifungal activity. Fluconazole was patented by Pfizer in the United Kingdom in 1981 and commercially introduced in 1988.[4]

The synthesis of fluconazole necessitated the development of a key building block: this compound (DFTA). The original synthesis of this crucial intermediate was detailed in the foundational patents filed by Pfizer, including US Patent 4,404,216A.[5]

Physicochemical Properties and Characterization Data

DFTA is a white to pale yellow crystalline powder. A compilation of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₂N₃O | [6][7] |

| Molecular Weight | 223.18 g/mol | [8] |

| CAS Number | 86404-63-9 | [7] |

| Melting Point | 103-107 °C | [9] |

| Appearance | White to pale yellow powder | [7] |

The Original Synthesis: A Detailed Experimental Protocol

The first documented synthesis of a salt of this compound is described in Pfizer's patents from the early 1980s. The following protocol is adapted from these foundational documents and subsequent publications.[10][11]

Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride

Reactants:

-

2-chloro-2',4'-difluoroacetophenone

-

1,2,4-triazole

-

Triethylamine

-

Ethyl acetate

-

Hydrochloric acid (gas) in isopropanol

Procedure:

-

A mixture of 1,2,4-triazole (30.4 g, 0.44 mole) and triethylamine (15.1 g, 0.15 mole) is prepared in refluxing ethyl acetate (186 ml).[10]

-

A solution of 2-chloro-2',4'-difluoroacetophenone (38.1 g, 0.2 mole) in ethyl acetate (80 ml) is added to the refluxing mixture.[10]

-

The reaction mixture is refluxed for six hours.[10]

-

After cooling to room temperature, any insoluble materials are removed by filtration.[10]

-

The filtrate is washed twice with water (2 x 200 ml).[10]

-

The ethyl acetate is removed by distillation under reduced pressure.[10]

-

The crude product is dissolved in ethyl acetate (150 ml).[10]

-

A 25% w/v solution of HCl gas in isopropanol is added to the solution.[10]

-

The mixture is granulated at 0°C for one hour.[10]

-

The solid product is collected by filtration and dried to yield 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.[10]

Quantitative Data from the Original Synthesis:

| Parameter | Value | Source |

| Yield | 40% | [10] |

| Melting Point | 167-170 °C | [10] |

Characterization:

The structure of the synthesized compound was confirmed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, with the data being consistent with the desired structure of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.[10]

Visualizing the Discovery and Synthesis

To better illustrate the logical and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Logical workflow of the Fluconazole discovery program.

Caption: Experimental workflow for the synthesis of DFTA hydrochloride.

Conclusion

The discovery of this compound was a critical milestone in the development of modern antifungal therapies. As a key precursor to fluconazole, its synthesis enabled the large-scale production of a drug that has had a profound impact on the treatment of life-threatening fungal infections worldwide. The strategic and methodical approach taken by the researchers at Pfizer in the late 1970s and early 1980s serves as a testament to the power of rational drug design and highlights the importance of innovative synthetic chemistry in addressing unmet medical needs. This technical guide provides a comprehensive overview of the history and synthesis of DFTA, offering valuable insights for professionals in the field of drug discovery and development.

References

- 1. Discovery [ch.ic.ac.uk]

- 2. invent.org [invent.org]

- 3. invent.org [invent.org]

- 4. Fluconazole - Wikipedia [en.wikipedia.org]

- 5. US4404216A - Antifungal 1,3-bis-triazolyl-2-propanol derivative - Google Patents [patents.google.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. ossila.com [ossila.com]

- 8. This compound | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (DFTA) Online | this compound (DFTA) Manufacturer and Suppliers [scimplify.com]

- 10. prepchem.com [prepchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

solubility of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in organic solvents

An in-depth analysis of the solubility of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of antifungal agents like fluconazole, is crucial for optimizing reaction conditions, crystallization processes, and formulation development. This technical guide provides available data on its solubility in various organic solvents, details the experimental methodologies for such measurements, and presents logical workflows relevant to its study.

Solubility Data

The solubility of a compound is dependent on factors such as the solvent, temperature, and pressure. For this compound, understanding its behavior in different organic solvents is essential for its synthesis and purification. The following table summarizes the mole fraction solubility (x₁) of this compound in several mono-solvents at various temperatures.

Table 1: Experimental Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Ethyl Acetate | 2-Butanol | Isobutanol | 1-Pentanol |

| 283.15 | 0.0579 | 0.0163 | 0.0121 | 0.0101 |

| 288.15 | 0.0671 | 0.0187 | 0.0143 | 0.0118 |

| 293.15 | 0.0776 | 0.0215 | 0.0168 | 0.0138 |

| 298.15 | 0.0895 | 0.0248 | 0.0196 | 0.0161 |

| 303.15 | 0.1031 | 0.0286 | 0.0229 | 0.0188 |

| 308.15 | 0.1186 | 0.0331 | 0.0267 | 0.0219 |

| 313.15 | 0.1363 | 0.0382 | 0.0312 | 0.0256 |

| 318.15 | 0.1565 | 0.0442 | 0.0364 | 0.0299 |

| 323.15 | 0.1796 | 0.0510 | 0.0425 | 0.0349 |

| 328.15 | 0.2059 | 0.0588 | 0.0496 | 0.0408 |

| 333.15 | 0.2361 | 0.0678 | 0.0578 | 0.0477 |

Data sourced from studies on the thermodynamic properties and solubility of this compound.

Experimental Protocols

The accurate determination of solubility is fundamental. The most common and reliable method cited for generating the data above is the isothermal shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Isothermal Shake-Flask Solubility Determination

The core principle of this method is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

-

Preparation : An excess amount of the solid this compound is added to a known volume of the selected organic solvent in a sealed, jacketed glass vessel.

-

Equilibration : The vessel is maintained at a constant, calibrated temperature using a circulating water bath. The mixture is continuously agitated (stirred) for a sufficient period (typically 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sampling and Separation : After equilibration, stirring is stopped to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The syringe is immediately fitted with a filter (e.g., 0.22 µm) to separate the dissolved solute from any remaining solid particles.

-

Analysis : The clear, filtered solution is diluted with a suitable mobile phase, and the concentration of the solute is accurately determined using a validated HPLC method with a UV detector.

-

Calculation : The solubility is then calculated from the measured concentration and expressed in the desired units (e.g., mole fraction, g/100 mL).

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow of the isothermal shake-flask method for solubility determination.

Logical Relationships in Solubility Studies

The study of solubility is not merely data collection; it involves a logical progression from experimental design to data modeling, which is critical for practical applications in drug development and chemical engineering.

The diagram below outlines the interconnected stages of a comprehensive solubility study. It begins with the selection of materials and progresses through experimental measurement, data correlation with thermodynamic models, and finally, the application of this knowledge.

Caption: Logical flow of a comprehensive solubility study for a pharmaceutical intermediate.

Spectroscopic and Structural Analysis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of widely used antifungal agents such as fluconazole, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its molecular structure, characterized by a difluorophenyl ring linked to a triazole moiety via an ethanone bridge, is fundamental to its reactivity and role as a building block for complex therapeutic molecules. This technical guide provides a summary of the available spectroscopic and structural data for this compound, intended to assist researchers in its identification, characterization, and application in synthetic workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇F₂N₃O | [3][4] |

| Molecular Weight | 223.18 g/mol | [3][4] |

| CAS Number | 86404-63-9 | [5][6] |

| Appearance | White to pale brown solid/crystalline powder | [2][5] |

| Melting Point | 103-107 °C | [5] |

| Solubility | Soluble in methanol and chloroform (slightly) | [2][5] |

Spectroscopic Data

Detailed experimental spectra (NMR, IR, MS) with assigned peaks for this compound are not widely published in peer-reviewed literature or public spectral databases. The following sections summarize the expected spectroscopic behavior based on its chemical structure and any available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data is not publicly available. However, based on the molecular structure, the following proton and carbon environments are expected:

-

¹H NMR: Signals corresponding to the protons on the difluorophenyl ring, the methylene (-CH₂-) protons adjacent to the carbonyl group and the triazole ring, and the two distinct protons on the triazole ring.

-

¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, the carbons of the difluorophenyl ring (showing coupling to fluorine), and the carbons of the triazole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are listed in Table 2. A search of the literature did not yield a publicly available full experimental IR spectrum with peak assignments.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 |

| C-F (Aryl fluoride) | 1100 - 1300 |

| C=N (Triazole) | 1500 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS)

While detailed fragmentation patterns are not publicly documented, the mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (223.18 g/mol ). A PubChem entry indicates the existence of a GC/MS spectrum for this compound, though the data is proprietary.[3]

Structural Analysis

A single-crystal X-ray diffraction study has been published, providing definitive structural information for this compound.[7]

The study confirms the molecular connectivity and provides precise bond lengths and angles. A key finding is the dihedral angle between the difluorophenyl ring and the triazole ring, which is reported to be 84.00(4)°.[7] This near-perpendicular arrangement is a significant conformational feature.

Experimental Protocols

Detailed, validated experimental protocols for the acquisition of NMR, IR, and MS data for this specific compound are not available in the public domain. However, general procedures for these analytical techniques would be applicable.

General Synthetic Workflow

The synthesis of this compound typically involves the reaction of a 2-halo-1-(2,4-difluorophenyl)ethanone with 1H-1,2,4-triazole in the presence of a base. A common procedure is outlined below.

Caption: General synthetic pathway for this compound.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis. While its fundamental chemical and physical properties are known, and its solid-state structure has been elucidated by X-ray crystallography, a comprehensive and publicly accessible repository of its detailed NMR, IR, and MS spectroscopic data is currently lacking. The information provided in this guide serves as a foundational reference for researchers working with this compound and highlights the need for open-access spectral data to support future research and development in this area.

References

- 1. ossila.com [ossila.com]

- 2. This compound (DFTA) Online | this compound (DFTA) Manufacturer and Suppliers [scimplify.com]

- 3. This compound | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. CAS 86404-63-9 | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Modern Azole Antifungals: A Technical Guide to 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antifungal drug development, the synthesis of effective and safe therapeutic agents is a paramount challenge. Among the most successful classes of antifungal drugs are the azoles, which have become a clinical mainstay in the treatment of a wide range of fungal infections. At the heart of the synthesis of many of these critical drugs, including the widely used fluconazole and voriconazole, lies the pivotal precursor molecule: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA. This technical guide provides an in-depth exploration of the role of DFTA in the development of azole antifungals, its synthesis, mechanism of action of its derivatives, and the evaluation of their antifungal efficacy.

DFTA itself is not an antifungal agent; rather, it is a crucial chemical intermediate.[1][2] Its significance lies in providing the core structural framework— a difluorophenyl group linked to a triazolyl ethanone moiety—which is essential for the biological activity of the final drug molecules. The development of potent antifungal agents from DFTA involves strategic chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of azole drugs derived from DFTA stems from their ability to disrupt the integrity of the fungal cell membrane.[3] This is achieved by inhibiting a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][5]

By binding to the heme iron atom in the active site of lanosterol 14-alpha-demethylase, azole antifungals prevent the conversion of lanosterol to ergosterol.[2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane.[6] The accumulation of these abnormal sterols disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[2]

Synthesis and Derivatization: From DFTA to Potent Antifungals

The synthesis of DFTA is a critical first step in the production of many azole antifungals. While various synthetic routes exist, a common method involves the reaction of 2,4-difluoroacetophenone with a halogenating agent to form an α-halo-2,4-difluoroacetophenone, which is then reacted with 1H-1,2,4-triazole.

Experimental Protocol: Synthesis of this compound (DFTA)

Materials:

-

2-Chloro-2',4'-difluoroacetophenone

-

1H-1,2,4-triazole

-

Potassium carbonate

-

Acetone

-

Palladium on carbon (10% Pd/C) (for an alternative route)

-

Ethanol (for an alternative route)

-

Hydrogen gas (for an alternative route)

Procedure:

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-2',4'-difluoroacetophenone and 1H-1,2,4-triazole in acetone.

-

Addition of Base: Add potassium carbonate to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

An alternative patented method involves the reaction of 2-chloro-2',4'-difluoroacetophenone with 3-chloro-1,2,4-triazole, followed by palladium-carbon catalyzed hydrodehalogenation to yield the final product.[7]

Once DFTA is synthesized, it serves as a versatile scaffold for the creation of a diverse range of antifungal derivatives. A key example is the synthesis of fluconazole.

Experimental Protocol: Conversion of DFTA to Fluconazole

Materials:

-

This compound (DFTA)

-

Trimethylsulfoxonium iodide

-

Sodium hydride

-

1H-1,2,4-triazole

-

Dimethyl sulfoxide (DMSO)

-

Toluene

Procedure:

The conversion of DFTA to fluconazole typically involves the following key transformations:

-

Epoxidation: DFTA is reacted with a sulfur ylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride in a solvent such as DMSO, to form an epoxide intermediate: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.

-

Ring Opening: The epoxide ring is then opened by nucleophilic attack with a second molecule of 1H-1,2,4-triazole in the presence of a base. This reaction is typically carried out in a solvent like toluene at elevated temperatures.

-

Purification: The resulting crude fluconazole is then purified using standard techniques such as column chromatography or recrystallization to yield the final active pharmaceutical ingredient.

Quantitative Assessment of Antifungal Activity

The efficacy of antifungal agents derived from DFTA is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing, with the broth microdilution method being the most common.[8][9][10]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

Materials:

-

Antifungal compound (e.g., fluconazole, voriconazole)

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

-

96-well microtiter plates

-

Sterile water or saline

-

Spectrophotometer or inverted mirror

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in the microtiter plates using the RPMI-1640 medium.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually using an inverted mirror or spectrophotometrically.

Antifungal Activity of DFTA-Derived Drugs

The following tables summarize the in vitro activity of fluconazole and voriconazole, two prominent antifungal drugs synthesized from DFTA, against various Candida species. The data is presented as MIC ranges, MIC50 (the MIC required to inhibit 50% of the isolates), and MIC90 (the MIC required to inhibit 90% of the isolates).

Table 1: In Vitro Activity of Fluconazole against Candida Species

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | 114 | ≤0.25 - 4 | 0.5 | 1 |

| C. glabrata | 79 | ≤8 - >64 | 16 | 32 |

| C. parapsilosis | - | - | 1 | 2 |

| C. tropicalis | - | - | 2 | 4 |

| C. krusei | - | - | 64 | 64 |

Data compiled from multiple sources.[11][12]

Table 2: In Vitro Activity of Voriconazole against Candida Species

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | 114 | ≤0.015 - 0.5 | 0.03 | 0.06 |

| C. glabrata | 79 | ≤1.0 - >32 | 0.5 | 1.0 |

| C. parapsilosis | - | - | 0.03 | 0.125 |

| C. tropicalis | - | - | 0.03 | 0.06 |

| C. krusei | 312 | ≤1 | 0.25 | 0.5 |

Data compiled from multiple sources.[11][12][13]

These data highlight the potent activity of DFTA-derived azoles against a broad spectrum of pathogenic fungi. Voriconazole generally exhibits lower MIC values compared to fluconazole, indicating greater in vitro potency.

Conclusion

This compound is an indispensable building block in the synthesis of modern azole antifungal drugs. Its core structure provides the necessary foundation for the development of potent inhibitors of fungal lanosterol 14-alpha-demethylase. The ability to chemically modify the DFTA scaffold has led to the creation of highly effective and widely used antifungal agents like fluconazole and voriconazole. Understanding the synthesis of DFTA, its conversion into active pharmaceutical ingredients, and the methods for evaluating their antifungal activity is crucial for researchers and professionals in the field of drug development. As the challenge of antifungal resistance continues to grow, the principles of medicinal chemistry and the strategic use of key intermediates like DFTA will remain central to the discovery of the next generation of antifungal therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Antifungal - Wikipedia [en.wikipedia.org]

- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]

- 8. journals.asm.org [journals.asm.org]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and melting point of the pivotal pharmaceutical intermediate, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This compound is a critical precursor in the synthesis of widely used azole-based antifungal agents, most notably fluconazole.[1] A thorough understanding of its thermal characteristics is paramount for ensuring the stability, purity, and safety of the final active pharmaceutical ingredient (API). This document consolidates available data on its melting point, provides detailed, adaptable experimental protocols for its thermal analysis, and situates the compound within its primary synthetic pathway.

Introduction

This compound, a key intermediate in the synthesis of fluconazole, is a compound whose physical properties directly influence the efficiency and quality of the manufacturing process.[1] Thermal analysis, encompassing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides critical insights into the material's behavior under thermal stress. This data is essential for process optimization, storage condition definition, and regulatory compliance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F₂N₃O | [2] |

| Molecular Weight | 223.18 g/mol | [2] |

| Appearance | White to pale beige solid; Creamish crystalline powder | [3] |

| Solubility | Soluble in methanol and methylene dichloride |

Thermal Analysis Data

Melting Point

The melting point of this compound has been determined by various analytical methods and is reported as a range, indicative of a crystalline solid.

| Melting Point Range (°C) | Melting Point Range (K) |

| 102.4 - 106.9 | 375.55 - 379.05 |

| 103 - 107 | 376.15 - 380.15 |

| 109 | 382.15 |

| 104.85 - 105.85 | 378 - 379 |

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting point and thermal stability using DSC and TGA. These protocols are based on established practices for small organic molecules and can be adapted for the specific instrumentation available in a given laboratory.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a fundamental technique for determining the melting point and enthalpy of fusion of a crystalline solid.

Objective: To determine the melting point (onset and peak) and the enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The peak of the endotherm represents the temperature at which the sample is fully molten.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Objective: To determine the onset of thermal decomposition for this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The TGA thermogram will show the percentage of weight loss on the y-axis versus temperature on the x-axis.

-

The onset of decomposition is identified as the temperature at which a significant weight loss begins.

-

Caption: Workflow for TGA analysis.

Role in the Synthetic Pathway of Fluconazole

This compound is a crucial intermediate in the synthesis of the antifungal drug fluconazole.[1] The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway of Fluconazole.

Conclusion

The thermal properties of this compound, particularly its well-defined melting point, are critical parameters for its handling, storage, and use in the synthesis of fluconazole. The provided experimental protocols offer a robust framework for the consistent and accurate thermal characterization of this important pharmaceutical intermediate. A comprehensive understanding of these properties is indispensable for ensuring the quality and consistency of the final drug product.

References

Methodological & Application

synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from difluorobenzene

An application note on the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the production of antifungal agents such as fluconazole, is presented below. This document provides a detailed, two-step synthetic protocol starting from 1,3-difluorobenzene.

Application Note: Synthesis of this compound

Introduction

This compound is a critical building block in the pharmaceutical industry, most notably as the key intermediate in the synthesis of fluconazole, a widely used triazole antifungal drug.[1][2] The efficiency and purity of this synthesis are paramount for the quality of the final active pharmaceutical ingredient (API). The following protocol details a reliable two-step method for its preparation, beginning with the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by a nucleophilic substitution with 1H-1,2,4-triazole.

Synthetic Workflow

The overall synthetic pathway from 1,3-difluorobenzene to the target compound is illustrated below. The process involves a Friedel-Crafts acylation to form an α-chloro ketone intermediate, which is then reacted with 1,2,4-triazole.

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Yield (%) | Purity |

| 1 | Friedel-Crafts Acylation | 1,3-Difluorobenzene | Chloroacetyl chloride, AlCl₃ | 2-Chloro-1-(2,4-difluorophenyl)ethanone | 190.57 | ~90-95% | >97% |

| 2 | Nucleophilic Substitution | 2-Chloro-1-(2,4-difluorophenyl)ethanone | 1H-1,2,4-Triazole, K₂CO₃ | This compound | 223.18 | ~83% | >98% |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

This procedure follows a standard Friedel-Crafts acylation protocol.[3][4]

Materials:

-

1,3-Difluorobenzene (0.1 mol, 11.41 g)

-

Anhydrous Aluminum Chloride (AlCl₃) (0.17 mol, 22.7 g)

-

Chloroacetyl chloride (0.12 mol, 13.56 g)

-

Ice-water

-

Dichloromethane

Equipment:

-

250 mL four-necked flask

-

Thermometer

-

Constant pressure dropping funnel

-

Reflux condenser with a drying tube

-

Mechanical stirrer

Procedure:

-

To the 250 mL four-necked flask, add 1,3-difluorobenzene (0.1 mol) and anhydrous aluminum trichloride (0.17 mol).

-

Stir the mixture at 30-35°C for 30 minutes.

-

Slowly add chloroacetyl chloride (0.12 mol) dropwise using the dropping funnel, ensuring the reaction temperature is maintained.

-

After the addition is complete, raise the temperature to 50-55°C.

-

Continue stirring the reaction mixture for approximately 5 hours, or until the evolution of hydrogen chloride gas ceases.[4]

-

Cool the reaction mixture and carefully pour it into ice-water to hydrolyze the complex.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product, 2-chloro-1-(2,4-difluorophenyl)ethanone, can be further purified by distillation or recrystallization if necessary.

Step 2: Synthesis of this compound